2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with the molecular formula C32H33NO3 and a molecular weight of 479.625 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl with 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate ester formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent, given the biological activity of quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinoline ring system is known to intercalate with DNA, which can disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific photophysical characteristics or biological activity .
Properties
CAS No. |
355433-20-4 |
---|---|
Molecular Formula |
C32H33NO3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
phenacyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H33NO3/c1-3-4-5-6-8-11-24-15-17-25(18-16-24)30-21-28(27-20-23(2)14-19-29(27)33-30)32(35)36-22-31(34)26-12-9-7-10-13-26/h7,9-10,12-21H,3-6,8,11,22H2,1-2H3 |
InChI Key |
TTWPJGXTJWHKMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.